

# A Technical Guide to the Oxidation State of Chromium in Barium Dichromate

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Compound of Interest					
Compound Name:	Barium dichromate				
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This document provides a comprehensive analysis of the oxidation state of chromium in **barium dichromate** (BaCr<sub>2</sub>O<sub>7</sub>), a compound notable for its strong oxidizing properties. Understanding the electronic state of chromium is fundamental to harnessing its reactivity, assessing its toxicological profile, and developing its applications in chemical synthesis and materials science. This guide covers the theoretical determination of the chromium oxidation state and outlines key experimental protocols for its empirical verification.

## **Theoretical Determination of Oxidation State**

The oxidation state of an atom in a compound represents its degree of electron loss. It is a critical parameter for predicting chemical behavior. For **barium dichromate**, the oxidation state of chromium can be determined by applying the principle of charge neutrality.

#### 1.1 Principle of Charge Neutrality

In any neutral chemical compound, the sum of the oxidation states of all constituent atoms must equal zero. **Barium dichromate** (BaCr<sub>2</sub>O<sub>7</sub>) is a stable, neutral ionic compound formed from a barium cation (Ba<sup>2+</sup>) and a dichromate anion (Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup>).[1]

#### 1.2 Rules for Assignment

The calculation relies on established rules for the oxidation states of specific elements:



- Group 2 Metals (Alkaline Earth Metals): Barium (Ba) is in Group 2 of the periodic table and almost invariably exhibits a +2 oxidation state in its compounds.[2]
- Oxygen: In the vast majority of its compounds, including dichromates, oxygen is assigned an oxidation state of -2.[2]

#### 1.3 Calculation

Given the chemical formula BaCr<sub>2</sub>O<sub>7</sub>, an equation can be formulated to solve for the unknown oxidation state of chromium (Cr), denoted as x:

(Oxidation State of Ba) +  $2 \times$  (Oxidation State of Cr) +  $7 \times$  (Oxidation State of O) = 0

Substituting the known values:

$$(+2) + 2(x) + 7(-2) = 0$$

Solving the equation:

$$2 + 2x - 14 = 0 2x - 12 = 0 2x = 12 x = +6$$

Thus, the oxidation state of each chromium atom in **barium dichromate** is +6. This high oxidation state, often referred to as hexavalent chromium or Cr(VI), is responsible for the compound's powerful oxidizing capabilities.[3][4]

#### 1.4 Data Presentation

The oxidation states of the elements in **barium dichromate** are summarized below.

Element	Symbol	Quantity in Formula	Oxidation State	Total Charge Contribution
Barium	Ва	1	+2	+2
Chromium	Cr	2	+6	+12
Oxygen	0	7	-2	-14
Total	BaCr <sub>2</sub> O <sub>7</sub>	0		



## **Visualization of Logical Workflow**

The following diagram illustrates the logical process for determining the oxidation state of chromium based on the principle of charge neutrality.

Caption: Logical workflow for determining the oxidation state of Cr.

## **Experimental Protocols for Verification**

While the oxidation state can be determined theoretically, experimental verification is crucial for confirming the chemical state, especially in complex materials or reaction products. The following are standard methodologies for such a determination.

3.1 Method 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. The binding energy of core electrons is sensitive to the oxidation state of the atom.[5]

#### Experimental Protocol:

- Sample Preparation: A small amount of finely ground **barium dichromate** powder is mounted onto a sample holder using conductive carbon tape. The sample must be handled with care due to the toxicity of Cr(VI) compounds.
- Instrument Setup: The analysis is performed in an XPS system, such as a Kratos Axis Ultra spectrometer, under ultra-high vacuum conditions (<10<sup>-8</sup> torr) to prevent surface contamination. A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation.[6]
- Charge Neutralization: A low-energy electron flood gun is utilized to prevent surface charging of the insulating powder sample.[6]
- Data Acquisition:
  - A survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.



 High-resolution scans are then performed over the Cr 2p, Ba 3d, and O 1s regions. For the Cr 2p region, a pass energy of 20 eV is typically used to achieve high spectral resolution.[7]

#### Data Analysis:

- The spectra are charge-referenced by setting the adventitious carbon C 1s peak to 284.8
  eV.
- The high-resolution Cr 2p spectrum is analyzed. The binding energy of the Cr 2p₃/₂ peak for Cr(VI) is expected to be approximately 579.5 - 580.0 eV.[7][8] This is distinctly higher than the binding energy for Cr(III) species (approx. 576-577 eV).
- The presence of a single, well-defined peak at the characteristic energy for Cr(VI) would confirm the +6 oxidation state.

#### 3.2 Method 2: Redox Titration

This classical chemical method quantifies the amount of an oxidizing agent (dichromate) by reacting it with a known excess of a standard reducing agent, followed by back-titration.

#### Experimental Protocol:

- Preparation of Solutions:
  - Analyte: Accurately weigh a sample of **barium dichromate** and dissolve it in deionized water, followed by acidification with dilute sulfuric acid (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>).
  - Titrant: Prepare a standardized solution of a reducing agent, such as 0.1 N ferrous ammonium sulfate (Mohr's salt, Fe(NH<sub>4</sub>)<sub>2</sub>(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O).[9]
  - Indicator: Prepare a redox indicator solution, such as N-phenylanthranilic acid or diphenylamine sulfonate.[10][11]

#### Titration Procedure:

 Pipette a precise volume (e.g., 25.00 mL) of the acidified barium dichromate solution into a clean Erlenmeyer flask.



- Add 2-3 drops of the redox indicator. The initial solution color will be yellow-orange due to the dichromate ion.
- Titrate the solution with the standardized ferrous ammonium sulfate solution from a burette. The Fe<sup>2+</sup> ions will reduce the Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup> ions to Cr<sup>3+</sup>.[10]
- o The reaction is:  $6Fe^{2+} + Cr_2O_7^{2-} + 14H^+ → 6Fe^{3+} + 2Cr^{3+} + 7H_2O_7^{2-}$
- Endpoint Determination:
  - As the titration proceeds, the solution color will change from yellow-orange to a murky green due to the formation of Cr³+ ions.
  - The endpoint is reached when a slight excess of Fe<sup>2+</sup> has been added, causing the indicator to change color sharply. For N-phenylanthranilic acid, the change is from the green of Cr<sup>3+</sup> to a distinct violet-purple.[10]

#### Calculation:

- Use the volume and concentration of the ferrous ammonium sulfate titrant to calculate the moles of dichromate in the original sample.
- This quantitative determination confirms the presence and amount of Cr(VI), thereby validating its +6 oxidation state in the parent compound.

### Conclusion

Through theoretical calculation based on the principle of charge neutrality, the oxidation state of chromium in **barium dichromate** is unequivocally determined to be +6. This high oxidation state is the defining chemical feature of the compound, conferring its strong oxidizing properties. The assignment is further verifiable through advanced spectroscopic techniques like XPS, which can directly probe the electronic environment of the chromium atoms, and classical methods such as redox titration, which quantify the oxidizing capacity of the Cr(VI) species. This fundamental understanding is essential for professionals engaged in research and development involving chromium-based reagents.



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